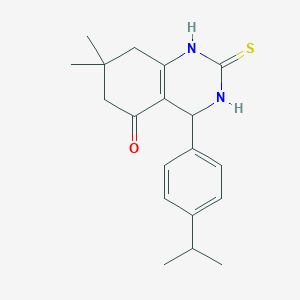

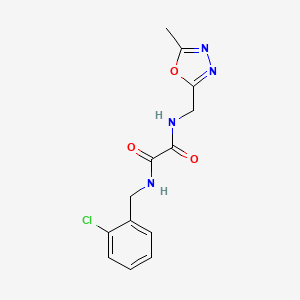

![molecular formula C27H31N3O2S B2642686 4-(tert-butyl)-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 338954-85-1](/img/structure/B2642686.png)

4-(tert-butyl)-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butyl)-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C27H31N3O2S and its molecular weight is 461.62. The purity is usually 95%.

BenchChem offers high-quality 4-(tert-butyl)-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(tert-butyl)-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Field Effect Transistors (OFETs)

This compound has been investigated for its use in flexible organic field effect transistor (OFET) devices. Researchers synthesized three alternating copolymers based on this compound and different thiophene moieties: PBPT , PBPTT , and PBPDT . Among these, PBPTT stands out due to its almost planar molecular structure with extended π-conjugation. Additionally, it exhibits an ordered edge-on orientation in a fiber-like film, with the thieno [3,2-b]thiophene moiety positioned in the middle of the polymer backbone for a symmetric and strong π-stacking effect. Notably, PBPTT-based flexible OFET devices achieved a charge carrier mobility of up to 0.27 cm² V⁻¹ s⁻¹ and an impressive on/off ratio of 10⁴. This research highlights the impact of the fused thiophene and symmetric molecular structure on copolymer characteristics and OFET performance, offering a novel strategy for designing semiconductor polymers for OFET applications.

Asymmetric Aromatic Sulfones

The condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal provides a new process for symmetric and asymmetric aromatic sulfones. This discovery by Paromov and coworkers opens up interesting possibilities in the field of sulfone chemistry . While the specific applications may vary, the synthesis of novel sulfones has implications in pharmaceuticals, materials science, and organic synthesis.

Asymmetric Synthesis

The tert-butanesulfinyl group in this compound activates imines for nucleophilic addition and serves as a powerful chiral directing group. After nucleophilic addition, it can be readily cleaved by treatment with acid . This property makes it valuable in asymmetric synthesis, where controlling chirality is crucial for creating enantiomerically pure compounds.

Chiral 1,3-Dioxolan-4-ones

Chiral 1,3-dioxolan-4-ones derived from (S)-lactic acid have been useful in asymmetric synthesis for almost 40 years. While not directly related to the compound itself, this information underscores the broader significance of similar structural motifs in synthetic chemistry .

properties

IUPAC Name |

4-tert-butyl-N-[5,6-dimethyl-1-[(2-methylphenyl)methyl]benzimidazol-4-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O2S/c1-18-9-7-8-10-21(18)16-30-17-28-26-24(30)15-19(2)20(3)25(26)29-33(31,32)23-13-11-22(12-14-23)27(4,5)6/h7-15,17,29H,16H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRPBGHDDSMEHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

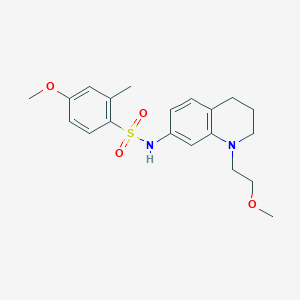

![4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine](/img/structure/B2642604.png)

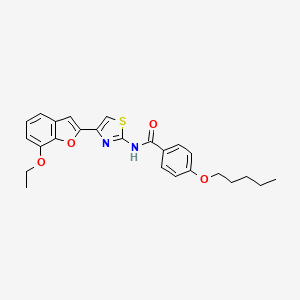

![N-(3-fluoro-4-methoxybenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2642606.png)

![3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2642607.png)

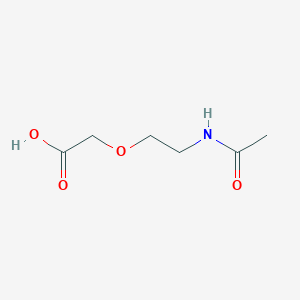

![(E)-N-[3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2642610.png)

![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-tert-butylpyridazine](/img/structure/B2642612.png)

![N-(3-acetamidophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2642614.png)

![4-[(5-Methyl-6-oxo-1,6-dihydropyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2642619.png)